molecular formula C12H19NO2S B5517586 N-(pentan-3-yl)-1-phenylmethanesulfonamide

N-(pentan-3-yl)-1-phenylmethanesulfonamide

Cat. No.: B5517586
M. Wt: 241.35 g/mol
InChI Key: XIOIYPYLRWSWOE-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other substances or systems. In the case of “N-(1-ethylpropyl)-1-phenylmethanesulfonamide”, specific information about its mechanism of action is not available in the resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-3-yl)-1-phenylmethanesulfonamide typically involves the reaction of phenylmethanesulfonyl chloride with pentan-3-ylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{PhSO}_2\text{Cl} + \text{C}5\text{H}{11}\text{NH}_2 \rightarrow \text{PhSO}_2\text{NHC}5\text{H}{11} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-3-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.

Scientific Research Applications

N-(pentan-3-yl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    N-(pentan-3-yl)aniline: Similar structure but lacks the sulfonamide group.

    N-(pentan-3-yl)hydroxylamine: Contains a hydroxylamine group instead of a sulfonamide group.

    Pendimethalin: A herbicide with a similar pentan-3-yl group but different functional groups.

Uniqueness

N-(pentan-3-yl)-1-phenylmethanesulfonamide is unique due to its combination of a pentan-3-yl group with a phenylmethanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-pentan-3-yl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-12(4-2)13-16(14,15)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOIYPYLRWSWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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